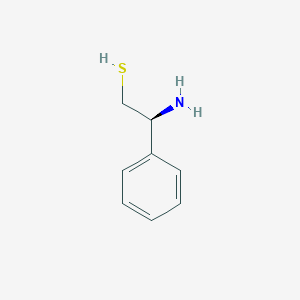

(S)-2-Amino-2-phenyl-ethanethiol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H11NS |

|---|---|

Molekulargewicht |

153.25 g/mol |

IUPAC-Name |

(2S)-2-amino-2-phenylethanethiol |

InChI |

InChI=1S/C8H11NS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1 |

InChI-Schlüssel |

BYWNHDXZFZXBLV-MRVPVSSYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)[C@@H](CS)N |

Kanonische SMILES |

C1=CC=C(C=C1)C(CS)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for S 2 Amino 2 Phenyl Ethanethiol

Enantioselective Synthesis Strategies and Stereocontrol

Achieving high enantioselectivity is the primary challenge in the synthesis of (S)-2-Amino-2-phenyl-ethanethiol. Various methods have been developed to control the stereochemistry at the chiral center.

Chiral Auxiliary-Mediated Approaches

A well-established method for inducing stereoselectivity is the use of chiral auxiliaries. numberanalytics.com This strategy involves temporarily attaching a chiral molecule to a non-chiral starting material to guide the formation of the desired stereoisomer. numberanalytics.comyoutube.com Once the new chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com This process allows for the production of specific stereoisomers, which is crucial for compounds with multiple stereocenters, such as the drug Taxol. youtube.comyoutube.com

Asymmetric Catalytic Routes

Asymmetric catalysis provides a more efficient and atom-economical alternative to chiral auxiliaries. This approach uses a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. For instance, the asymmetric hydrogenation of an enamine using a rhodium-based chiral catalyst is a key step in the synthesis of the antidiabetic drug sitagliptin (B1680988). researchgate.net Similarly, the catalytic asymmetric synthesis of unprotected β2-amino acids has been achieved with high yields and enantioselectivity using a confined imidodiphosphorimidate (IDPi) catalyst. nih.gov Iron(II) phthalocyanine (B1677752) has also been shown to be an effective and inexpensive catalyst for the direct synthesis of unprotected 2-amino-1-phenylethanols from alkenes. nih.gov

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis, which employs enzymes to carry out chemical transformations, has become an increasingly important tool in the synthesis of chiral compounds. nih.gov Enzymes offer high selectivity and operate under mild conditions, making them an environmentally friendly option. researchgate.net Transaminases, for example, are used in the industrial production of sitagliptin by converting a ketone precursor into a chiral amine with high enantioselectivity. researchgate.netwiley.com The field of chemoenzymatic synthesis combines the advantages of both chemical and biological catalysts to create efficient and streamlined synthetic routes for complex molecules. nih.gov

Precursor Design and Strategic Approaches to Stereochemical Purity

The choice of starting material is critical for achieving high stereochemical purity in the final product. A common precursor for the synthesis of this compound is an optically pure α-amino acid. The synthesis of such enantiomerically pure amino acids can be achieved through methods like the amidomalonate synthesis, which yields a racemic mixture that can then be resolved. libretexts.org

For example, the synthesis of 2- and 3-substituted-3-phenylpropyl analogs often starts from L- and D-3-phenyllactic acids, which are converted to their corresponding optically pure methoxy (B1213986) derivatives. nih.gov Similarly, the synthesis of certain chiral amines can begin with affordable and readily available starting materials like L-SerOMe HCl. nih.gov The Gabriel synthesis is another method that allows for the clean and efficient substitution of alkyl halides to produce primary amines. libretexts.org

Optimization of Reaction Conditions and Yields in Laboratory-Scale Research

The successful synthesis of this compound on a laboratory scale requires careful optimization of reaction conditions to maximize yield and purity. Key parameters include the choice of reagents, solvents, temperature, and reaction time.

For instance, in the synthesis of chiral 3-aminochroman intermediates, a convergent manufacturing route was developed and scaled up to 60 kg. nih.gov The optimization of a catalytic asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals allowed for a scalable, one-pot synthesis of enantiopure β2-amino acids with a simple purification process and catalyst recovery. nih.gov In the synthesis of ent-pimaranes, it was found that using a slight excess of Mander's reagent at low temperatures was crucial to prevent side product formation. nih.gov The following table provides examples of optimized reaction conditions for relevant synthetic transformations.

Stereochemical Investigations and Conformational Analysis of S 2 Amino 2 Phenyl Ethanethiol

Theoretical and Computational Studies of Conformation and Chirality

The three-dimensional structure and conformational landscape of (S)-2-Amino-2-phenyl-ethanethiol are primarily governed by the rotational freedom around the Cα-Cβ and Cβ-S single bonds. The spatial arrangement of the amino and phenyl groups around the chiral Cα center is also a determining factor. The most stable conformations arise from a delicate balance between minimizing steric repulsion and maximizing stabilizing non-covalent interactions.

Computational investigations of structurally similar molecules, such as 2-phenylethanol, have revealed the presence of two principal low-energy conformers: gauche and anti. nih.gov In the gauche conformation, the terminal functional group (in the case of 2-phenylethanol, the hydroxyl group) is oriented toward the phenyl ring, which can lead to stabilizing intramolecular forces. Conversely, in the anti conformation, this group is directed away from the ring. It is highly probable that this compound also exhibits analogous gauche and anti conformers. The relative energetic stability of these conformers would be significantly influenced by the potential for intramolecular hydrogen bonding involving the amino and thiol moieties, as well as S-H···π interactions with the aromatic ring.

Further insights can be gained from ab initio calculations performed on other chiral molecules, for instance, leucinamide. These studies have confirmed the existence of several low-energy conformers characterized by different side-chain orientations. nih.gov The precise rotational constants for such conformers, typically determined through spectroscopic techniques, are essential for their identification in the gas phase. A similar methodological approach could be employed to map the conformational energy surface of this compound.

Based on the analysis of these analogous systems, a set of hypothetical low-energy conformers for this compound can be proposed. The following interactive table outlines these conformers and their postulated characteristics. The energy values provided are illustrative and would necessitate specific quantum chemical calculations for accurate quantification.

| Conformer | Description of Key Dihedral Angles | Postulated Stabilizing Interactions | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|---|

| Gauche-1 | N-Cα-Cβ-S ≈ 60° (gauche); Cβ-Cα-Ph ≈ perpendicular | Intramolecular H-bond (NH₂···SH); S-H···π interaction | 0.0 (Global Minimum) |

| Gauche-2 | N-Cα-Cβ-S ≈ -60° (gauche); Cβ-Cα-Ph ≈ perpendicular | Potential for alternative H-bond geometry | 0.5 |

| Anti | N-Cα-Cβ-S ≈ 180° (anti); Cβ-Cα-Ph ≈ perpendicular | Reduced steric hindrance | 1.2 |

Stereochemical Dynamics in Reaction Mechanisms

The inherent chirality of this compound is a pivotal factor governing its chemical reactivity, especially in reactions where the existing stereocenter at Cα can influence the creation of new chiral centers. The fixed (S) configuration at this carbon atom will stereochemically direct the approach of incoming reagents, resulting in diastereoselective transformations.

In chemical reactions involving the amino or thiol functional groups, the conformational equilibrium of the molecule will be a significant determinant of the reaction pathway. For example, in a nucleophilic substitution reaction where the thiol group acts as the nucleophile, the gauche conformer—in which the thiol group might be partially encumbered by the phenyl ring or involved in an intramolecular hydrogen bond—could display different reactivity when compared to the more sterically accessible anti conformer.

The synthesis of vicinal amino alcohols, which are structurally analogous to the target molecule, frequently employs stereoselective methodologies where the stereochemistry of the starting material dictates the configuration of the newly formed stereocenters. nih.govresearchgate.net For instance, the ring-opening of chiral epoxides or aziridines with various nucleophiles proceeds along pathways that are highly dependent on the stereochemical identity of the substrate. In a similar vein, when this compound is utilized in chemical synthesis, such as a chiral ligand or auxiliary, its stereochemical integrity would be transferred to the reaction products.

The stereochemical outcomes of such reactions can often be predicted and rationalized by employing transition state models that aim to minimize steric clashes while maximizing favorable electronic interactions. For reactions occurring at a position adjacent to the chiral center, established models like the Felkin-Anh model can be used to predict the preferred direction of nucleophilic or electrophilic attack.

Influence of Stereochemistry on Intermolecular and Intramolecular Interactions

The (S) configuration of 2-Amino-2-phenyl-ethanethiol dictates a specific three-dimensional arrangement of its functional groups. This, in turn, has a profound influence on the nature and strength of its non-covalent interactions, both within the molecule and between molecules.

Intramolecular Interactions:

The principal intramolecular interactions anticipated within this compound are hydrogen bonds and interactions involving the π-system of the phenyl ring.

Hydrogen Bonding: The presence of both hydrogen bond donors (the N-H bonds of the amino group and the S-H bond of the thiol group) and hydrogen bond acceptors (the lone pairs on the nitrogen and sulfur atoms) creates the potential for the formation of intramolecular hydrogen bonds. The relative orientation of the amino and thiol groups in different conformers will be the deciding factor for the feasibility and strength of these bonds. In the gauche conformers, the formation of an N-H···S or S-H···N hydrogen bond is plausible, which would confer additional stability to these conformations.

S-H···π Interactions: The interaction between a thiol group and an aromatic π-system is a recognized stabilizing force in related molecules, such as 2-phenylethanethiol (B1584568). In a gauche-like conformation, the thiol group can position itself to interact favorably with the electron-rich face of the phenyl ring.

N-H···π Interactions: In a similar fashion to the S-H···π interaction, an N-H bond of the amino group could also engage in an interaction with the phenyl ring, providing further stabilization to certain conformers.

The following interactive table provides a summary of the potential intramolecular interactions in the most stable conformers of this compound.

| Interaction Type | Involved Groups | Favored Conformation | Estimated Energy Contribution (kcal/mol) |

|---|---|---|---|

| Intramolecular Hydrogen Bond | -NH₂ and -SH | Gauche | 1-3 |

| S-H···π Interaction | -SH and Phenyl Ring | Gauche | 1-2 |

| N-H···π Interaction | -NH₂ and Phenyl Ring | Gauche | 0.5-1.5 |

Intermolecular Interactions:

In the condensed phase (solid or liquid) or in solution, this compound will participate in a range of intermolecular interactions. The stereochemistry of the molecule will be a key determinant of its packing in a crystal lattice and its interactions with other molecules, whether chiral or achiral.

Intermolecular Hydrogen Bonding: The amino and thiol groups are highly effective sites for intermolecular hydrogen bonding, which can lead to the formation of dimers or more extended supramolecular assemblies.

Chiral Recognition: When interacting with another chiral molecule, the (S) enantiomer of 2-Amino-2-phenyl-ethanethiol will form a diastereomeric complex. The distinct spatial arrangements of the functional groups in the (R) and (S) enantiomers will result in different interaction energies. This phenomenon is the fundamental basis for chiral recognition and enantioselective chemical processes. Research on vicinal amino alcohols has demonstrated that their relative configuration can be ascertained through complexation with a chiral acid, with the resulting diastereomeric complexes exhibiting unique and distinguishable NMR spectroscopic signatures. researchgate.net

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

Development of (S)-2-Amino-2-phenyl-ethanethiol-Derived Chiral Ligands

Ligand Design Principles and Structure-Reactivity Relationships in Asymmetric Catalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis. For a molecule like this compound, several design principles would theoretically apply. The amine and thiol groups can be derivatized to fine-tune the steric and electronic properties of the resulting ligand. For instance, the amine could be converted to an amide, sulfonamide, or imine, while the thiol could be transformed into a thioether. These modifications would alter the ligand's coordination properties and the chiral environment it creates around a metal ion.

Structure-reactivity relationships in ligands derived from amino acids and related structures are well-documented for other compounds. The key factors influencing enantioselectivity are:

Bite Angle: The N-Metal-S bond angle would influence the geometry and reactivity of the catalytic complex.

Steric Hindrance: The phenyl group at the chiral center provides significant steric bulk. This bulk can effectively shield one face of the catalytic center, directing the approach of a substrate and leading to a preferred stereoisomer.

Electronic Effects: Modifications to the phenyl ring or the N/S donor groups can modulate the electron density at the metal center, impacting its catalytic activity.

In many catalytic systems, a "matched" pairing of a chiral ligand with a particular metal and reaction type is essential for achieving high enantioselectivity.

Integration into Metal-Organic Frameworks (MOFs) and Other Heterogeneous Catalytic Systems

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal nodes and organic linkers. Incorporating chiral molecules like this compound into MOF structures as linkers or by post-synthetic modification could create heterogeneous catalysts. The primary advantages of such systems are ease of separation from the reaction mixture and potential for recyclability.

While the concept is well-established for other chiral linkers, there is no specific literature detailing the integration of this compound into MOFs. The general approach would involve modifying the aminothiol (B82208) to include additional coordinating groups (e.g., carboxylic acids) that can participate in MOF formation. The inherent chirality of the aminothiol would then be imparted to the pores of the framework, creating an enantioselective environment for catalysis.

Role as a Chiral Organocatalyst in Enantioselective Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This compound possesses functional groups—an amine and a thiol—that are hallmarks of certain organocatalysts. The primary amine could, for example, react with a ketone or aldehyde to form a chiral enamine or iminium ion intermediate, which is a common activation mode in organocatalysis. The thiol group could act as a hydrogen bond donor or engage in reversible covalent bonding, such as in a thia-Michael addition.

Despite this potential, no studies have been found that specifically employ this compound as an organocatalyst for major enantioselective transformations.

Enantioselective Reactions Catalyzed or Mediated by this compound

Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental C-C bond-forming reaction. Chiral ligands are often used to control the enantioselectivity of these reactions, particularly in the context of metal-catalyzed processes. For example, chiral nickel (II) complexes have been successfully used for the asymmetric synthesis of amino acids via alkylation. A ligand derived from this compound could theoretically be used in a similar fashion, where it would coordinate to a metal like Ni, Pd, or Cu, and its chiral scaffold would direct the electrophilic attack of an alkylating agent. However, no such applications have been reported for this specific compound.

Asymmetric Addition Reactions (e.g., Michael, Aldol)

The Michael addition, or conjugate addition, is the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Asymmetric versions of this reaction are powerful tools in organic synthesis. Chiral aminothiols can be effective catalysts in this context. The thiol can act as the nucleophile in a sulfa-Michael addition, or the amine can activate the substrate.

Similarly, the aldol (B89426) reaction, which joins two carbonyl compounds, can be rendered asymmetric by chiral catalysts. Proline and its derivatives are famous examples of organocatalysts for the aldol reaction, proceeding through an enamine intermediate.

While these are well-established reaction classes for other chiral catalysts, there is no specific data available on the use of this compound or its direct derivatives to catalyze asymmetric Michael or aldol reactions.

Asymmetric Reduction and Oxidation Methodologies

While direct applications of this compound as a primary catalyst in asymmetric reductions and oxidations are not extensively documented, its derivatives and conceptually related structures are pivotal in these transformations. Chiral ligands derived from amino alcohols and thiols are known to coordinate with metal centers to create highly effective asymmetric catalysts.

In the realm of asymmetric reductions, enzyme-catalyzed processes often provide high enantioselectivity. For instance, the asymmetric reduction of 2-haloacetophenones to their corresponding optically active 2-halo-1-arylethanols can be achieved with high conversions and enantioselectivities using engineered enzymes. While not directly employing this compound, these biocatalytic methods highlight the importance of chiral environments in achieving stereocontrol. The reduction of 2-chloro-1-phenylethanone, for example, can yield either the (R) or (S)-alcohol depending on the specific enzyme mutant used.

Asymmetric Cycloaddition Reactions

The application of this compound and its derivatives in asymmetric cycloaddition reactions is an area of growing interest. Chiral ligands play a crucial role in controlling the stereochemical outcome of these powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The rigid backbone and well-defined stereochemistry of ligands derived from this compound can effectively influence the facial selectivity of cycloaddition reactions, leading to the formation of enantioenriched cyclic products.

Asymmetric Carbon-Heteroatom Bond Formations

The formation of stereogenic carbon-heteroatom bonds is a fundamental transformation in organic synthesis. This compound can serve as a precursor to chiral ligands for metal-catalyzed asymmetric C-X bond forming reactions. The sulfur and nitrogen atoms of the aminothiol can coordinate to a metal center, creating a chiral pocket that directs the approach of the substrate and the heteroatom nucleophile. For example, the synthesis of highly enantioenriched 2-phenylthio-2-arylethanols has been achieved through nucleophilic substitution reactions mediated by chiral auxiliaries.

Enantioselective Functional Group Transformations

This compound and its derivatives can be employed in a variety of enantioselective functional group transformations. A notable example is the use of related chiral molecules in the synthesis of optically active amino acids. The hydantoinase method, for instance, allows for the production of (S)-2-amino-4-phenylbutanoic acid from a racemic hydantoin (B18101) precursor through a dynamic kinetic resolution process. This enzymatic approach showcases the potential for highly selective transformations of functional groups.

Application as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

The use of this compound as a chiral auxiliary provides a powerful strategy for controlling stereochemistry in stoichiometric reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. After the desired transformation, the auxiliary can be cleaved and ideally recovered.

(S)-1-Phenylethylamine, a structurally related chiral amine, has been successfully used as a chiral auxiliary in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. Similarly, amides derived from pseudoephenamine, another related chiral amino alcohol, exhibit excellent stereocontrol in alkylation reactions, including the formation of challenging quaternary carbon centers. The principles demonstrated with these auxiliaries can be extended to systems derived from this compound, where the thiol group can offer additional handles for reactivity and cleavage.

Table 1: Asymmetric Alkylation using Pseudoephenamine as a Chiral Auxiliary

| Substrate | Electrophile | Diastereomeric Ratio |

| α,β-Unsaturated pseudoephenamine amide | Alkyl halide | >95:5 |

This table illustrates the high diastereoselectivities achievable with a structurally related chiral auxiliary.

Integration into Multi-component Reaction Systems and Cascade Processes

Multi-component reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The bifunctional nature of this compound, with its amine and thiol groups, makes it an attractive component for the design of novel MCRs and cascade sequences.

While direct examples involving this compound are not prevalent, related strategies have been successfully employed. For instance, a multicomponent cascade reaction has been developed for the synthesis of 2-phenylnaphtho[2,1-d]selenazoles, demonstrating the power of cascade strategies in constructing complex heterocyclic systems. The ability of the amino and thiol groups to participate in sequential or concerted bond-forming events opens up possibilities for the development of innovative synthetic methodologies.

Mechanistic Investigations of Chemical Reactivity and Catalysis Involving S 2 Amino 2 Phenyl Ethanethiol

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways involving (S)-2-amino-2-phenyl-ethanethiol is crucial for understanding its reactivity and optimizing its use in synthesis. Due to its bifunctionality, this aminothiol (B82208) can participate in a variety of reactions, with the specific pathway often depending on the nature of the substrate and reaction conditions.

One of the fundamental reactions of 1,2-aminothiols is the formation of thiazolidines upon reaction with aldehydes or ketones. This reaction proceeds through a stepwise pathway. Initially, the amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the hemiaminal carbon, leading to the formation of a five-membered thiazolidine (B150603) ring after dehydration. The stereochemistry of the starting aminothiol can influence the diastereoselectivity of this process when a prochiral aldehyde is used.

In the context of catalysis, particularly in asymmetric synthesis, this compound can be envisioned as a catalyst for reactions such as the Michael addition. In a representative reaction, the thiol group would act as the nucleophile, adding to an α,β-unsaturated carbonyl compound. The transition state for this addition would likely involve the activation of the electrophile by the amine functionality through hydrogen bonding. The chirality of the catalyst would be transferred to the product during this step. Computational studies on similar bifunctional catalysts have been instrumental in mapping out the potential energy surfaces of such reactions, identifying the key transition states, and explaining the origins of enantioselectivity. chemrxiv.org

A kinetic study of thiol addition to N-phenylchloroacetamide has shown that such reactions can proceed through a concerted SN2 mechanism with an early transition state with respect to the attacking thiolate. rsc.org This suggests that for reactions where the thiol of this compound is the primary nucleophile, the transition state will be influenced by the electronic nature of both the thiol and the electrophile.

Role of the Thiol and Amine Functionalities in Catalytic and Stoichiometric Reaction Mechanisms

The thiol and amine functionalities in this compound can act independently or, more interestingly, in a cooperative or bifunctional manner. This dual reactivity is the cornerstone of its potential as a catalyst and a versatile synthetic building block.

In many catalytic applications, the amine and thiol groups work in concert to activate both the nucleophile and the electrophile. nih.gov For instance, in a Michael addition reaction, the amine can act as a Brønsted base, deprotonating the thiol to form a more potent thiolate nucleophile. Simultaneously, the protonated amine can act as a Brønsted acid, activating the Michael acceptor by hydrogen bonding to its carbonyl oxygen. This dual activation lowers the energy of the transition state and accelerates the reaction. The development of bifunctional organocatalysts has become a significant area of research, with many systems designed to mimic the efficiency of enzymes. rsc.orgnih.govrsc.org

The nucleophilicity of the thiol group is a key factor in many of its reactions. In nucleophilic aromatic substitution (SNAr) reactions, for example, the thiol group of similar biothiols has been shown to be the primary nucleophilic center. frontiersin.orgnih.gov The reactivity in these cases is often dependent on the pKa of the thiol, with the thiolate anion being the active nucleophile.

Conversely, the amine functionality can also be the primary reactive site. For example, in the formation of enamines or imines, the primary amine reacts with a carbonyl compound. The resulting enamine can then participate in a range of carbon-carbon bond-forming reactions. The presence of the nearby thiol group can influence the reactivity and stability of these intermediates through intramolecular hydrogen bonding.

Spectroscopic and Kinetic Studies of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for validating proposed reaction mechanisms. A variety of spectroscopic and kinetic techniques can be employed to study the transient species formed during reactions involving this compound.

Rapid-mixing techniques, such as stopped-flow and quench-flow, are powerful tools for studying fast reactions and identifying short-lived intermediates. nih.gov For instance, in the reaction of this compound with an aldehyde, stopped-flow UV-Vis spectroscopy could be used to monitor the formation and decay of the hemiaminal intermediate, which may have a different absorption spectrum from the reactants and the final thiazolidine product. Quench-flow methods, where the reaction is stopped at various time points and the mixture analyzed by techniques like mass spectrometry or NMR, can provide detailed structural information about the intermediates. nih.gov

Kinetic studies are essential for understanding the rate-determining step of a reaction and for quantifying the effect of the catalyst and reaction conditions. For reactions catalyzed by this compound, reaction progress kinetic analysis can be used to determine the reaction order with respect to the catalyst, substrate, and any other reagents. nih.gov This information is crucial for building a kinetic model of the reaction. For example, in a thiol-Michael addition, the rate of the reaction can be monitored by following the disappearance of the α,β-unsaturated carbonyl compound using UV spectroscopy or HPLC. nih.gov

The following table illustrates hypothetical kinetic data for a Michael addition reaction catalyzed by this compound, demonstrating the effect of catalyst loading on the initial reaction rate.

| Entry | Catalyst Loading (mol%) | Initial Rate (M/s) | Observed Rate Constant (k_obs, s⁻¹) |

|---|---|---|---|

| 1 | 1 | 1.5 x 10⁻⁵ | 1.5 x 10⁻³ |

| 2 | 5 | 7.6 x 10⁻⁵ | 7.6 x 10⁻³ |

| 3 | 10 | 1.5 x 10⁻⁴ | 1.5 x 10⁻² |

| 4 | 20 | 3.1 x 10⁻⁴ | 3.1 x 10⁻² |

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational chemistry has emerged as an indispensable tool for investigating reaction mechanisms and catalytic cycles at the molecular level. chemrxiv.org Density Functional Theory (DFT) calculations, in particular, are widely used to model the structures of reactants, intermediates, transition states, and products. This allows for the determination of reaction energy profiles and the identification of the most favorable reaction pathways.

For this compound, computational modeling can provide deep insights into its role in asymmetric catalysis. By modeling the transition states of a reaction catalyzed by this chiral aminothiol, it is possible to understand the origin of enantioselectivity. For example, in a catalyzed Michael addition, the calculations can reveal the non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize the transition state leading to one enantiomer over the other.

The following table presents hypothetical computational data for the key transition states in a Michael addition catalyzed by this compound, showing the relative energies of the diastereomeric transition states leading to the R and S products.

| Transition State | Description | Relative Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| TS-R | Transition state leading to the (R)-product | +2.5 | Steric clash with phenyl group |

| TS-S | Transition state leading to the (S)-product | 0.0 | Favorable H-bonding with amine |

Furthermore, computational models can be used to predict the effect of modifying the catalyst structure on its activity and selectivity. This in-silico screening can guide the rational design of more efficient catalysts for specific applications. The synergy between computational modeling and experimental studies is crucial for advancing the understanding and application of complex catalytic systems. rsc.org

Biological and Biochemical Research Interactions of S 2 Amino 2 Phenyl Ethanethiol

Exploration of Molecular Targets and Binding Mechanisms

Enzyme Active Site Interactions and Mechanisms of Inhibition

There is no published research detailing the interaction of (S)-2-Amino-2-phenyl-ethanethiol with any specific enzymes. Studies on its potential as an enzyme inhibitor, including the identification of target enzymes, determination of inhibition constants (e.g., Ki, IC50), and elucidation of the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible) are not available.

Receptor Binding Studies at the Molecular Level

Similarly, there is a lack of information regarding the affinity and binding of this compound to any physiological receptors. Receptor binding assays, which would determine its binding profile and potency at various receptor subtypes, have not been reported.

Chelation and Metal Ion Complexation in Relevant Biochemical Environments

While the thiol group suggests potential for metal chelation, no studies have been found that investigate the formation of complexes between this compound and biologically relevant metal ions such as zinc, copper, iron, or others. The stability constants of such complexes and their behavior in biochemical environments remain uncharacterized.

Mechanistic Insights into Bioactive Derivatives

The synthesis and biological evaluation of derivatives of this compound have not been described in the scientific literature. Therefore, no mechanistic insights into how structural modifications might influence biological activity can be provided.

Investigation of its Role in Fundamental Biochemical Pathways

Given the absence of data on its molecular targets and bioactivity, the role of this compound in any fundamental biochemical pathways is unknown.

Derivatization Strategies and Analogue Synthesis for Enhanced Research Applications

Synthesis of Thioether and Disulfide Derivatives

The thiol group of (S)-2-amino-2-phenyl-ethanethiol is a primary site for derivatization, allowing for the formation of stable thioether and reversible disulfide linkages. These modifications are crucial for applications ranging from peptide mimetics to the development of novel materials.

Thioether derivatives are commonly synthesized via nucleophilic substitution reactions where the thiolate anion of this compound attacks an alkyl halide. This reaction proceeds via an SN2 mechanism, leading to the formation of a stable carbon-sulfur bond. The reactivity of the thiol group makes it a stronger nucleophile than the corresponding alcohol, facilitating these reactions under milder conditions. In the context of more complex molecules, such as peptides, thioether linkages serve as non-reducible mimics of disulfide bonds, enhancing stability towards biological reducing agents. nih.gov The synthesis of thioether-containing peptides can be achieved through solid-phase peptide synthesis (SPPS) using orthogonally-protected building blocks. nih.gov

Disulfide bond formation, on the other hand, involves the oxidation of the thiol group. This can be achieved through various methods, including air oxidation or the use of mild oxidizing agents like iodine or thallium(III) trifluoroacetate. nih.gov Disulfide bonds are critical for the structural integrity and biological activity of many proteins and peptides. researchgate.net The reversible nature of the disulfide bond also makes it a useful linkage for drug delivery systems and dynamic combinatorial chemistry. The formation of a disulfide dimer of this compound would result in a new chiral molecule with potential applications in asymmetric synthesis.

| Derivative Type | General Reaction | Reagents and Conditions | Key Features |

| Thioether | R-SH + R'-X → R-S-R' + HX | Base (e.g., NaH, Et3N), Alkyl halide (R'-X) | Stable C-S bond, Non-reducible |

| Disulfide | 2 R-SH + [O] → R-S-S-R + H2O | Air oxidation, I2, Tl(CF3CO2)3 | Reversible linkage, Oxidation-sensitive |

Amide and Amine Derivatives for Modulating Reactivity

The primary amine group of this compound provides a second handle for derivatization, allowing for the formation of amides and more substituted amines. These modifications can significantly alter the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding.

Amide bond formation is a cornerstone of organic synthesis and is readily achieved by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or an activated ester. nih.gov A variety of coupling reagents, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can be used to facilitate the reaction between a carboxylic acid and the amine of this compound. nih.gov This approach is widely used in peptide synthesis and for the attachment of the aminothiol (B82208) to other molecules of interest. The resulting amide will have altered solubility and electronic properties compared to the parent amine.

Alkylation of the amine group can lead to the formation of secondary, tertiary, and even quaternary amines. Direct alkylation with alkyl halides can be challenging to control, often leading to a mixture of products due to the increasing nucleophilicity of the alkylated amine. nih.gov However, for the synthesis of tertiary amines, this can be a viable route. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine followed by reduction, is a more controlled method for producing secondary and tertiary amines.

| Derivative Type | General Reaction | Reagents and Conditions | Key Features |

| Amide | R-NH2 + R'-COCl → R-NHCOR' + HCl | Acyl chloride, Base (e.g., Et3N) | Stable bond, Alters electronic properties |

| Amide (Coupling) | R-NH2 + R'-COOH → R-NHCOR' + H2O | EDC/NHS, HOBt, or other coupling agents | Mild conditions, High yields |

| Secondary/Tertiary Amine (Alkylation) | R-NH2 + R'-X → R-NHR' or R-N(R')2 | Alkyl halide (R'-X) | Can lead to mixtures |

| Secondary/Tertiary Amine (Reductive Amination) | R-NH2 + R''CHO → R-N=CHR'' → R-NHCH2R'' | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | Controlled alkylation |

Formation of Heterocyclic Ring Systems Incorporating the this compound Core Structure

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic ring systems. The intramolecular cyclization or condensation with other bifunctional reagents can lead to the formation of thiazolidines, thiomorpholines, and other related heterocycles.

For instance, the reaction of this compound with an aldehyde or ketone can lead to the formation of a thiazolidine (B150603) ring. This reaction proceeds through the initial formation of a hemithioaminal, which then undergoes cyclization. Thiazolidine derivatives are known to exhibit a wide range of biological activities. researchgate.netrsc.org Similarly, reaction with a bifunctional reagent containing two electrophilic centers, such as a dihalide, can lead to the formation of larger rings like thiomorpholines. The synthesis of such heterocycles from a chiral precursor like this compound would generate chiral heterocyclic compounds with potential applications in asymmetric catalysis and medicinal chemistry.

| Heterocycle | Reactant(s) | General Structure |

| Thiazolidine | Aldehyde or Ketone | A five-membered ring containing sulfur and nitrogen |

| Thiomorpholine | Dihaloalkane | A six-membered ring containing sulfur and nitrogen |

Probing Structure-Reactivity and Structure-Function Relationships through Derivatization

Systematic derivatization of this compound is a powerful tool for probing structure-reactivity and structure-function relationships. By modifying the thiol and amine groups, researchers can fine-tune the steric and electronic properties of the molecule and observe the resulting effects on its performance in various applications.

For example, in the context of catalysis, modifying the substituents on the nitrogen or sulfur atoms can impact the catalyst's activity and selectivity. Introducing bulky groups can create a more defined chiral pocket, potentially leading to higher enantioselectivity in asymmetric reactions. Electron-withdrawing or electron-donating groups can alter the nucleophilicity or acidity of the active sites, thereby influencing the reaction rate.

In biological applications, derivatization can be used to improve properties such as cell permeability, target binding affinity, and metabolic stability. For instance, the conversion of the primary amine to a secondary or tertiary amine can alter the pKa of the molecule, which can affect its charge state at physiological pH and its ability to cross cell membranes.

Design of Bifunctional Catalysts and Probes Based on Derivatives

The chiral scaffold of this compound, combined with its two distinct functional groups, makes it an attractive starting point for the design of bifunctional catalysts and molecular probes.

Bifunctional Catalysts: Chiral bifunctional catalysts, which possess both a Lewis basic site (the amine) and a Brønsted acidic or Lewis acidic site (potentially introduced through derivatization of the thiol), are highly effective in promoting a variety of asymmetric transformations. nih.govresearchgate.net For example, a derivative of this compound could be designed where the thiol is converted into a thiourea. This would create a bifunctional catalyst capable of activating both the electrophile and the nucleophile in a reaction, leading to high levels of stereocontrol. The synthesis of such catalysts often involves the reaction of the amine with an isothiocyanate.

Molecular Probes: Fluorescent probes are invaluable tools for visualizing and quantifying biological molecules and processes. Derivatives of this compound can be designed to act as fluorescent probes for various analytes. rhhz.netnih.govrsc.org This is typically achieved by attaching a fluorophore to the molecule. The interaction of the probe with its target can then induce a change in the fluorescence signal (e.g., an increase or decrease in intensity, or a shift in the emission wavelength). For example, the thiol group could be used to bind to metal ions, while the amine could be derivatized with a fluorophore. The binding event would then modulate the fluorescence output, allowing for the detection of the metal ion. The inherent chirality of the molecule could also be exploited to develop probes for the enantioselective recognition of other chiral molecules. rsc.org

| Application | Design Strategy | Example Derivative |

| Bifunctional Catalyst | Introduce a second catalytic functionality | Thiourea derivative |

| Fluorescent Probe | Attach a fluorophore | Amide or sulfonamide with a fluorescent dye |

Advanced Theoretical and Computational Studies of S 2 Amino 2 Phenyl Ethanethiol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the electronic structure and predicting the reactivity of molecules like (S)-2-Amino-2-phenyl-ethanethiol. nih.govfrontiersin.orgresearchgate.netmdpi.com These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Detailed DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to determine key electronic properties. nih.gov These properties, often referred to as reactivity descriptors, help in understanding how the molecule will interact with other chemical species. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. scirp.orgscirp.org

For this compound, the nitrogen of the amino group and the sulfur of the thiol group are expected to be the primary sites for nucleophilic attack, while the phenyl ring can participate in π-π stacking interactions. researchgate.net DFT calculations can quantify the local reactivity of these sites through Fukui functions, which identify the regions of a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. frontiersin.org

Table 8.1.1: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability (nucleophilicity). |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | N: -0.8, S: -0.4 | Predicts the partial charges on key atoms, indicating reactive sites. |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

The flexibility of the ethyl chain in this compound allows it to adopt multiple conformations, which can significantly impact its biological activity and chemical reactivity. Molecular dynamics (MD) simulations are an indispensable tool for exploring the conformational landscape and understanding the intricate molecular interactions of such flexible molecules. scirp.orgnsf.govresearchgate.netnih.gov

MD simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. bigchem.eu By simulating the molecule in different environments, such as in a vacuum or in an explicit solvent like water, researchers can identify the most stable conformers and the energy barriers between them. For the related molecule, 2-phenylethanethiol (B1584568), computational studies have identified multiple stable conformers, with the global minimum often stabilized by an intramolecular S-H···π interaction. uva.esresearchgate.net A similar weak hydrogen bond involving the amino group could also be a stabilizing factor in certain conformations of this compound.

Furthermore, MD simulations can shed light on the interactions of this compound with other molecules, such as biological macromolecules or solvent molecules. researchgate.net This is particularly important for understanding its behavior in a biological context, for instance, how it might bind to the active site of an enzyme. The simulations can reveal key intermolecular hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern the binding process. scirp.org

Table 8.2.1: Predicted Stable Conformers of this compound from MD Simulations

| Conformer | Dihedral Angle (N-C-C-S) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Gauche-1 | ~60° | 0.0 | Potential N-H···S hydrogen bond |

| Gauche-2 | ~-60° | 0.2 | S-H···π interaction |

| Anti | ~180° | 1.5 | Extended conformation |

Note: This table presents hypothetical data based on studies of similar molecules like 2-phenylethanethiol and would require specific MD simulations for validation. uva.esresearchgate.net

Prediction of Reactivity, Selectivity, and Enantioselectivity via Computational Methods

Computational chemistry offers powerful methods for predicting the outcome of chemical reactions, including reactivity, regioselectivity, and, crucially for a chiral molecule like this compound, enantioselectivity. arxiv.orgnih.gov Understanding these aspects is vital for its application in asymmetric synthesis, where it might act as a chiral catalyst or auxiliary.

Transition state theory combined with quantum mechanical calculations can be used to model the reaction pathways of this compound with various reagents. By calculating the activation energies for different possible reaction channels, one can predict which products are most likely to form. For instance, in a reaction where both the amino and thiol groups could react, calculating the energy barriers for both pathways would indicate the regioselectivity.

Predicting enantioselectivity involves modeling the transition states of the reactions leading to the different enantiomeric products. arxiv.orgnih.gov The difference in the activation energies of these diastereomeric transition states determines the enantiomeric excess of the product. Machine learning approaches, trained on datasets of known stereoselective reactions, are also emerging as a powerful tool to quantitatively predict the stereoselectivity of new chemical transformations. arxiv.orgnih.gov

In Silico Screening and Rational Ligand Design Methodologies

The structural and electronic features of this compound make it an interesting scaffold for the design of new bioactive molecules, particularly as a ligand for metal complexes or as a pharmacophore in drug discovery. nih.govnih.govresearchgate.netmdpi.comnih.gov In silico screening and rational ligand design are computational strategies that can accelerate the discovery of novel compounds with desired properties. nih.govmdpi.com

Virtual screening involves computationally docking a library of molecules into the binding site of a biological target, such as an enzyme or receptor, and scoring their potential binding affinity. The scaffold of this compound can be used as a starting point for creating a virtual library of derivatives by adding various substituents to the phenyl ring, amino group, or thiol group. These derivatives can then be screened against a target of interest to identify promising lead compounds.

Rational ligand design takes this a step further by using the structural information of the target's binding site to design a molecule that fits perfectly and forms optimal interactions. researchgate.net For example, if a binding pocket has a specific hydrogen bond donor, a complementary acceptor can be incorporated into the this compound scaffold. This structure-based approach can lead to the development of highly potent and selective inhibitors or modulators of biological targets. nih.gov The design of novel aminothiol (B82208) compounds as potential radioprotectors has demonstrated the utility of this approach. nih.gov

Emerging Research Directions and Future Perspectives for S 2 Amino 2 Phenyl Ethanethiol

Sustainable and Green Chemistry Approaches in Synthesis and Application

The drive towards environmentally benign chemical processes has spurred research into sustainable methods for synthesizing complex molecules. For (S)-2-Amino-2-phenyl-ethanethiol, future research will likely pivot from conventional synthetic routes to greener alternatives that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. nih.govresearchgate.net

Key green chemistry principles that could be applied include:

Use of Renewable Feedstocks: Research is moving towards synthesizing biologically active products entirely from biomass-derived platform chemicals, a strategy that could be adapted for this aminothiol (B82208). rsc.org

Catalytic Reactions: The development of highly efficient homogeneous or heterogeneous catalysts can replace stoichiometric reagents, leading to higher atom economy and reduced waste. nih.gov This includes using organocatalysis, which is considered a strong green alternative. nih.gov

Eco-Friendly Solvents: Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions is a cornerstone of green synthesis. researchgate.netnih.gov For instance, syntheses of related sulfur-containing heterocycles have been successfully performed in water. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov

Table 1: Principles of Green Chemistry in the Context of this compound Synthesis

| Principle | Description | Potential Application for this compound |

|---|---|---|

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Designing synthetic pathways, such as asymmetric transfer hydrogenation, that minimize byproduct formation. |

| Use of Catalysis | Employing catalytic reagents in small amounts over stoichiometric reagents. | Developing specific catalysts for the asymmetric synthesis of the chiral amine or for the introduction of the thiol group. nih.gov |

| Benign Solvents | Using safer solvents like water or recyclable ionic liquids, or eliminating solvents altogether. | Exploring aqueous-phase or solvent-free reaction conditions for key synthetic steps. researchgate.net |

| Renewable Feedstocks | Deriving starting materials from biological sources instead of petrochemicals. | Investigating synthetic routes starting from biomass-derived chemicals like ethanol (B145695) or levulinic acid. rsc.org |

Integration into Advanced Materials Science Research (e.g., polymer scaffolds, nanomaterials)

The bifunctional nature of this compound makes it an excellent candidate for modifying and functionalizing advanced materials. Its amine and thiol groups provide reactive handles for covalent attachment to polymer backbones, surfaces, and nanoparticles.

Polymer Scaffolds for Tissue Engineering: Polymer scaffolds are widely used in tissue engineering to provide structural support for cell growth. The surface properties of these scaffolds, such as hydrophilicity and cell adhesion, are critical. Incorporating peptides or amino acid-like molecules can introduce pro-adhesive sequences that promote cell proliferation and differentiation. nih.gov this compound could be grafted onto polymer scaffolds to enhance biocompatibility and guide specific cellular responses, with the phenyl group potentially influencing protein adsorption and cell interactions.

Functionalized Nanomaterials: The thiol group is known for its strong affinity to gold and other noble metal surfaces, making it a perfect anchor for creating self-assembled monolayers (SAMs) on nanoparticles. 2-Phenylethanethiol (B1584568), a related compound, has been used to prepare gold clusters. sigmaaldrich.com By using this compound, researchers can create chiral surfaces on nanomaterials. The free amine group remains available for further functionalization, such as attaching drugs, imaging agents, or targeting ligands.

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Potential Modification | Desired Outcome/Benefit |

|---|---|---|

| Polymer Scaffolds | Covalent attachment via amine or thiol groups to the polymer backbone. | Enhanced cell adhesion, controlled surface wettability, introduction of specific bioactive cues. nih.gov |

| Gold Nanoparticles | Formation of a self-assembled monolayer (SAM) via the thiol-gold bond. | Creation of a stable, functionalized nanoparticle with a chiral surface and available amine groups for further conjugation. |

| Silica Nanomaterials | Grafting onto the surface using silane (B1218182) coupling agents that react with the amine or thiol. | Development of novel stationary phases for chiral chromatography or as carriers for asymmetric catalysts. |

Development of Novel Catalytic Systems and Methodologies

The combination of a chiral center with two distinct coordinating groups (amine and thiol) makes this compound a highly promising ligand for asymmetric catalysis.

Asymmetric Metal Catalysis: Chiral ligands are essential for synthesizing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. This aminothiol could serve as a bidentate ligand for various transition metals, creating catalysts for reactions like asymmetric hydrogenation, C-C bond formation, or oxidation. The specific stereochemistry of the ligand would direct the stereochemical outcome of the reaction.

Organocatalysis: The amine group in the molecule can function as a base or form iminium/enamine intermediates, placing it in the realm of organocatalysis. Protic salts derived from natural amino acids have shown promise as catalysts for processes like biodiesel production. nih.gov this compound could be used to develop novel, recyclable organocatalysts for various organic transformations.

Multifunctional Catalysis: Advanced catalytic systems are being designed to perform multiple reaction steps in a single pot. nih.gov this compound could be immobilized on a solid support, such as a nanomaterial, to create a heterogeneous, multifunctional catalyst where the amine, thiol, and phenyl groups each play a distinct role in the catalytic cycle. nih.gov

Exploration of New Biological Interaction Mechanisms and Pathways

Aminothiols are a critical class of compounds in biology, with cysteine, homocysteine, and glutathione (B108866) playing vital roles in redox balance and metabolic processes. researchgate.netnih.gov The unique structure of this compound suggests it could have novel biological activities and interact with biological systems through several mechanisms.

Redox Homeostasis and Antioxidant Activity: Thiols are potent antioxidants capable of scavenging reactive oxygen species (ROS). Some synthetic aminothiols have been designed as radioprotective agents that reduce oxidative stress and inhibit DNA damage. nih.gov Research could explore whether this compound can modulate intracellular redox state, potentially by interacting with pathways like the Nrf2-Keap1 system, which regulates the expression of antioxidant proteins. nih.gov

Enzyme Inhibition: The structure of this compound resembles that of amino acids and neurotransmitters. This similarity suggests it could act as a competitive or allosteric inhibitor for certain enzymes, such as aminopeptidases or proteases. Novel amino acids are known to be components of potent enzyme inhibitors. rsc.org

Interaction with Signaling Pathways: Biological pathways are complex networks that control cellular processes. numberanalytics.comnumberanalytics.com The specific stereochemistry and functional groups of this compound could allow it to selectively interact with receptors or signaling proteins, thereby modulating pathways involved in cell communication, proliferation, or apoptosis. Its potential interactions with biothiols like cysteine and glutathione could also influence their metabolic and signaling functions. nih.gov

Challenges and Opportunities in Stereochemical Control and Functionalization Research

While the potential applications are vast, significant challenges and corresponding opportunities exist in the synthesis and manipulation of this compound.

Challenge: Stereochemical Control: The foremost challenge is the synthesis of the compound in an enantiomerically pure (S)-form. Developing robust and scalable methods for stereochemical control is critical, as different stereoisomers often exhibit profoundly different biological activities. researchgate.net Methods for achieving this could involve asymmetric synthesis using chiral catalysts or enzymatic resolutions. rsc.org Rationalizing the stereochemical outcome often requires a deep understanding of the reaction mechanism, such as controlling hydride delivery to an intermediate ion. nih.gov

Opportunity: Asymmetric Synthesis: The challenge of stereocontrol is also an opportunity to develop novel synthetic methodologies. Research into chemoenzymatic strategies or new asymmetric catalysts specifically for this type of structure could advance the broader field of organic synthesis. researchgate.net

Challenge: Selective Functionalization: With two reactive sites (amine and thiol), selectively modifying one group while leaving the other untouched is a significant challenge. The thiol group is generally more nucleophilic than the amine, but their relative reactivity can be tuned by pH and the choice of electrophile.

Opportunity: Orthogonal Protection and Click-Like Chemistry: The challenge of selective functionalization can be addressed by using orthogonal protecting group strategies. Furthermore, the 1,2-aminothiol motif is known to participate in versatile and efficient "click-like" reactions. iris-biotech.de For instance, it can react with cyanobenzothiazoles or cyclopropenones under neutral aqueous conditions, allowing for the straightforward conjugation of this molecule to peptides, proteins, or other biomolecules. iris-biotech.de This opens up avenues for creating complex, well-defined bioconjugates and materials.

Table 3: Summary of Challenges and Opportunities

| Aspect | Challenge | Opportunity / Strategy |

|---|---|---|

| Synthesis | Achieving high enantiomeric purity for the (S)-isomer. | Development of novel asymmetric catalytic methods or enzymatic kinetic resolution. rsc.orgresearchgate.net |

| Functionalization | Selectively reacting either the amine or the thiol group. | Employing orthogonal protecting groups; utilizing pH control to modulate nucleophilicity. |

| Application | Understanding the structure-activity relationship of a non-natural aminothiol. | Leveraging the dual functionality for click-like reactions to build complex architectures and bioconjugates. iris-biotech.de |

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-2-phenyl-ethanethiol, and how do their yields and stereochemical outcomes compare?

Methodological Answer: The synthesis typically involves chiral resolution or enantioselective methods due to the (S)-configuration. Key approaches include:

- Thiolation of chiral precursors : Reacting (S)-2-amino-2-phenylethanol with thiolating agents (e.g., P₂S₅ or Lawesson’s reagent) under inert conditions to preserve stereochemistry .

- Asymmetric reduction : Using chiral catalysts (e.g., Corey-Bakshi-Shibata) to reduce prochiral ketones (e.g., 2-phenyl-2-thiocyanatoacetophenone) to the desired thiol .

- Disulfide cleavage : Reducing (R,S)-disulfide derivatives with agents like dithiothreitol (DTT) followed by chiral HPLC separation .

| Method | Yield Range | Stereopurity | Key Challenges |

|---|---|---|---|

| Thiolation of precursors | 50-70% | 90-95% ee | Racemization at high temperatures |

| Asymmetric reduction | 60-80% | >98% ee | Catalyst cost and air sensitivity |

| Disulfide cleavage + HPLC | 30-50% | 99% ee | Low throughput and high cost |

Q. How is the chirality of this compound validated experimentally?

Methodological Answer:

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for (S)-enantiomers .

- Chiral HPLC/GC : Use columns with chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers. Retention times are cross-referenced with standards .

- NMR with chiral shift reagents : Eu(hfc)₃ induces distinct splitting patterns for enantiomers in ¹H/¹³C NMR .

Advanced Research Questions

Q. What experimental strategies mitigate racemization during the synthesis of this compound?

Methodological Answer: Racemization occurs via thiolate formation or acid/base catalysis. Mitigation approaches include:

- Low-temperature reactions : Conduct syntheses below 0°C to reduce thiol group mobility .

- Inert atmosphere : Use N₂/Ar to prevent oxidation and stabilize the thiol .

- Buffered conditions : Maintain pH 6-7 to avoid deprotonation of the thiol (-SH) group .

- Protecting groups : Temporarily block the thiol with trityl or acetamidomethyl groups during reactive steps .

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions involving this compound?

Methodological Answer: Regioselectivity depends on steric/electronic factors and solvent polarity:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group, favoring substitution at less hindered sites .

- Base selection : Strong bases (e.g., NaH) deprotonate the thiol, increasing reactivity but risking racemization. Weak bases (e.g., Et₃N) balance reactivity and stereochemical integrity .

- Substrate design : Bulky electrophiles (e.g., tert-butyl halides) preferentially react at the amino group due to steric hindrance at the thiol site .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for this compound syntheses?

Methodological Answer: Contradictions often arise from variations in:

- Purification methods : Column chromatography vs. crystallization may recover different enantiomeric excesses .

- Analytical calibration : Ensure HPLC/GC standards are traceable to certified references .

- Reagent purity : Trace moisture or oxygen in reagents can reduce yields; validate via Karl Fischer titration .

Q. Why do some studies report conflicting stability profiles for this compound?

Methodological Answer: Stability depends on storage conditions and handling:

- Oxidation : Thiols oxidize to disulfides in air; argon-purged vials with desiccants (e.g., silica gel) extend shelf life .

- Temperature : Store at -20°C to slow racemization; avoid freeze-thaw cycles .

- pH : Aqueous solutions at neutral pH (6-7) prevent acid/base-catalyzed degradation .

Analytical and Experimental Design

Q. What advanced techniques quantify trace impurities in this compound?

Methodological Answer:

Q. How can researchers design kinetic studies to probe the thiol-disulfide equilibrium of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.